Muroctasin is synthesized in laboratories using solid-phase peptide synthesis techniques. This method allows for precise control over the amino acid sequence, resulting in a high-purity product suitable for clinical and research applications. The compound has been studied extensively in both preclinical and clinical settings, contributing to its growing profile in the field of cardiovascular therapeutics.
Muroctasin falls under the category of peptide drugs. Specifically, it is classified as a non-peptide angiotensin II receptor antagonist. Its unique structure distinguishes it from traditional small-molecule drugs, providing a different mechanism of action and pharmacological profile.
The synthesis of Muroctasin typically employs solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain attached to an insoluble resin.
This synthetic route ensures high purity and yield, making it suitable for further biological testing.
Muroctasin’s molecular structure is characterized by a specific sequence of amino acids that confer its biological activity. The exact sequence may vary based on modifications aimed at enhancing receptor selectivity or stability.
Muroctasin undergoes various chemical reactions that are critical for its function as a receptor agonist:
Muroctasin exerts its effects by selectively activating angiotensin II type 1 receptors located on vascular smooth muscle cells and adrenal glands. This activation leads to:
Muroctasin has potential applications in several areas:
Muroctasin (INN: romurtide; systematic name: N²-[(N-acetylmuramoyl)-L-alanyl-D-isoglutaminyl]-N⁶-stearoyl-L-lysine), is a synthetic derivative of muramyl dipeptide (MDP), the minimal immunostimulatory motif of bacterial peptidoglycan. Its molecular formula is C₄₃H₇₈N₆O₁₃, with a molecular weight of 887.11 g/mol [1] [9]. Structurally, it retains the conserved *N-acetylmuramic acid (MurNAc) residue linked to L-alanyl-D-isoglutamine (MDP core), but incorporates a stearoyl-modified lysine appended to the D-isoglutamine γ-carboxyl group [5] [9]. This lipidation confers enhanced membrane affinity and stability compared to the parent MDP [2].
Muroctasin acts as a specific agonist of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) receptor, an intracellular pattern recognition receptor (PRR) of the innate immune system [3] [5]. Binding to the leucine-rich repeat (LRR) domain of NOD2 triggers receptor oligomerization and recruitment of the adaptor protein RIP2 (RIPK2). This initiates a signaling cascade involving TAK1 and IKK complex activation, ultimately leading to nuclear translocation of Nuclear Factor-kappa B (NF-κB) [5]. NF-κB activation drives the transcription of genes encoding key cytokines (IL-1, IL-6, TNF-α), chemokines (IL-8), and colony-stimulating factors (G-CSF, M-CSF) [1] [9]. In vitro studies demonstrate that muroctasin significantly enhances the production of colony-stimulating factors (CSFs), IL-1, and IL-6 by primate peripheral blood monocytes [9]. In vivo, this translates to increased peripheral neutrophil and monocyte counts, underpinning its therapeutic application in leukopenia [1] [9].
Table 1: Structural Components and Immunopharmacological Targets of Muroctasin
Structural Domain | Chemical Feature | Biological Function |
---|---|---|
N-Acetylmuramic Acid | MurNAc sugar moiety | NOD2 recognition motif |
Dipeptide (AA1-AA2) | L-Ala-D-isoGln linkage | Core NLR activation signal |
Stearoyl-Lysine Modification | N⁶-stearoyl moiety linked to L-lysine | Enhanced membrane permeability & stability |
γ-Carboxyl Linkage (D-isoGln) | Covalent attachment site for stearoyl-lysine | Prevents rapid degradation, prolongs activity |
NOD2 Binding Interface | LRR domain interaction | Receptor oligomerization & RIP2 kinase recruitment |
Muroctasin (also designated MDP-Lys(L18)) is synthesized entirely via chemical routes, as no enzymatic biosynthetic pathway exists in bacteria for this modified structure. Synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling [2] [5]. The core strategy involves:
A critical challenge is the chemical lability of the glycosidic bond and the peptide linkages under acidic or basic extremes. Degradation studies under forced conditions (reflux, strong acid/base) identified key breakdown products: heating aqueous muroctasin under reflux yields compounds D-1, D-2, D-3, and D-4; alkaline hydrolysis (0.1N NaOH) cleaves the stearoyl-lysine moiety (D-1), while strong acid hydrolysis (1N HCl) degrades the muramyl core (D-4) [2]. Process optimization therefore focuses on mild coupling/deprotection conditions and stringent control of pH and temperature. The lipidation step is crucial for in vivo efficacy, as the stearoyl chain enhances interaction with lipid bilayers and promotes cellular uptake, overcoming the rapid renal clearance and poor oral bioavailability seen with unmodified MDP [5] [6].
Muroctasin exhibits distinct physicochemical behaviors critical for its formulation and storage:
Table 2: Stability Profile of Muroctasin Under Defined Conditions
Condition | Exposure Duration | Key Findings | Primary Degradation Products |
---|---|---|---|
Powder, 25°C, 75% RH | Up to 18 months | Stable; slight hygroscopicity observed | None significant |
Aqueous Solution, Reflux | 4 hours | Significant degradation | D-1, D-2, D-3, D-4 |
0.1 N NaOH, RT | 5 hours | Cleavage of stearoyl-lysine | D-1 (MDP core + free stearoyl-Lys?) |
1 N HCl, Reflux | 1 hour | Degradation of muramyl core | D-4 (small fragments) |
Light Exposure | Extended | No significant change | None detected |
Stability assessments conducted over 18 months for powdered muroctasin stored at room temperature or 25°C/75% relative humidity confirmed its integrity through quantitative analysis, thin-layer chromatography, and visual inspection (color, appearance). The only notable change was increased water content due to hygroscopicity [2]. This stability profile supports the use of lyophilized powder formulations requiring reconstitution prior to administration.
Muroctasin belongs to a broader class of MDP derivatives developed to enhance the immunostimulatory properties of the native dipeptide while mitigating its drawbacks (pyrogenicity, short half-life). Key structural and functional distinctions exist between muroctasin and prominent analogues:
Muroctasin's specific niche lies in its potent stimulation of colony-stimulating factor (CSF) production and subsequent leukocyte proliferation. Unlike Freund's Complete Adjuvant (FCA) or lipopolysaccharide (LPS)-based adjuvants, which induce strong but potentially toxic Th1/antibody responses, muroctasin provides a more targeted hematological reconstitution effect [1] [6]. Its mechanism is distinct from non-peptide adjuvants (e.g., aluminum salts, which promote antigen depot formation, or CpG oligonucleotides, which target TLR9).
Table 3: Comparative Features of Muroctasin and Select MDP-Derived Immunoadjuvants
Property | Muroctasin | Mifamurtide (L-MTP-PE) | Murabutide | Native MDP |
---|---|---|---|---|
Chemical Modification | N⁶-Stearoyl-L-Lys at γ-Gln | Phosphatidylethanolamine at γ-Gln | n-Butyl ester at γ-Gln | None |
Primary Target | NOD2 | NOD2/TLR? | NOD2 | NOD2 |
Key Pharmacological Effect | CSF/IL-1/IL-6 induction; Leukocyte recovery | Macrophage activation; Tumoricidal activity | Lower pyrogenicity; Antiviral effects | Prototypic NOD2 agonist |
NF-κB Activation Fold (at 100 ng) | ~High (Analogous to MDP) | Comparable | ~17.6 | ~45.6 |
Clinical Application | Leukopenia treatment | Osteosarcoma (with chemotherapy) | Investigational | Not used clinically |
Pyrogenicity | Low (Elevates temp only at ≥13 μg/kg) | Moderate | Very Low | High |
Stability (Aqueous) | Moderate (Hygroscopic) | Formulation-dependent (Liposomal) | Good | Poor |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2